REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[C:5]([CH3:17])([S:7]([CH2:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)(=[O:9])=[O:8])[CH3:6])C.[OH-].[Na+].CC(OC)(C)C>C1COCC1>[CH3:17][C:5]([S:7]([CH2:10][CH:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)(=[O:9])=[O:8])([CH3:6])[C:4]([OH:18])=[O:3] |f:1.2|
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Name
|
2-methyl-2-(tetrahydro-pyran-4-ylmethanesulfonyl)-propionic acid ethyl ester
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(S(=O)(=O)CC1CCOCC1)C)=O
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Name
|
|
Quantity
|
663 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)S(=O)(=O)CC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |